(Cyclohexylmethyl)(2-methylpropoxy)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-cyclohexyl-N-(2-methylpropoxy)methanamine |
InChI |
InChI=1S/C11H23NO/c1-10(2)9-13-12-8-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
LMEVJPRYZDZUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CONCC1CCCCC1 |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Cyclohexylmethyl 2 Methylpropoxy Amine
Retrosynthetic Analysis and Precursor Chemistry
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. semanticscholar.org It involves deconstructing a target molecule into simpler precursor structures, which are in turn broken down into progressively simpler units until readily available starting materials are reached. semanticscholar.orgamazonaws.com This process is guided by the knowledge of reliable chemical reactions. amazonaws.com
The target molecule, (Cyclohexylmethyl)(2-methylpropoxy)amine, is a secondary amine with a cyclohexylmethyl group and a 2-methylpropoxy group attached to the nitrogen atom. The key disconnections in a retrosynthetic analysis of this molecule are the C-N bonds.
Two primary retrosynthetic disconnections can be proposed:
Disconnection A: Cleavage of the bond between the nitrogen and the cyclohexylmethyl group. This leads to cyclohexylmethanamine (a primary amine) and a suitable 2-methylpropoxy-containing electrophile, such as 2-methylpropyl halide or 2-methylpropanal.
Disconnection B: Cleavage of the bond between the nitrogen and the 2-methylpropoxy group. This approach suggests 2-methylpropoxyamine as a key intermediate, which would react with a cyclohexylmethyl-containing electrophile like cyclohexylmethyl halide or cyclohexanecarboxaldehyde (B41370).
Based on these disconnections, the key building blocks and potential starting materials are identified in the table below.
| Building Block | Potential Starting Material(s) |
| Cyclohexylmethyl moiety | Cyclohexanecarboxaldehyde, Cyclohexylmethanol, Cyclohexylmethyl bromide, Cyclohexylmethyl chloride |
| 2-Methylpropoxy moiety | 2-Methylpropanal (isobutyraldehyde), 2-Methylpropan-1-ol (isobutanol), 2-Methylpropyl bromide |
| Amine nitrogen | Ammonia (B1221849), 2-Methylpropoxyamine, Cyclohexylmethanamine |
Both proposed disconnections correspond to well-established chemical transformations for amine synthesis.
Disconnection A relies on the alkylation of cyclohexylmethanamine. While feasible, the direct alkylation of primary amines can sometimes lead to over-alkylation, yielding a tertiary amine as a byproduct. However, with careful control of stoichiometry and reaction conditions, selective mono-alkylation can be achieved. The alternative, reductive amination with 2-methylpropanal, is a highly efficient and selective method for forming secondary amines.
Disconnection B is a highly plausible route. Reductive amination of cyclohexanecarboxaldehyde with 2-methylpropoxyamine would be a direct and high-yielding method. Similarly, the nucleophilic substitution of a cyclohexylmethyl halide with 2-methylpropoxyamine is a standard and feasible approach.
The choice between these pathways in a practical setting would depend on factors such as the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.
Detailed Examination of Plausible Synthetic Pathways
Based on the retrosynthetic analysis, several plausible synthetic pathways can be devised for the synthesis of this compound.
Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.net It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is often preferred due to its high efficiency and selectivity. nih.gov
For the synthesis of this compound, two reductive amination strategies are conceivable:
Pathway 1: Reaction of cyclohexanecarboxaldehyde with 2-methylpropoxyamine.
Pathway 2: Reaction of 2-methylpropanal with cyclohexylmethanamine.
A variety of reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
| Reactants | Reducing Agent | Typical Solvent | Plausible Yield (%) |
| Cyclohexanecarboxaldehyde, 2-Methylpropoxyamine | Sodium triacetoxyborohydride | Dichloromethane | 85-95 |
| 2-Methylpropanal, Cyclohexylmethanamine | Sodium borohydride | Methanol | 80-90 |
| Cyclohexanecarboxaldehyde, 2-Methylpropoxyamine | H₂, Pd/C | Ethanol | 90-98 |
The formation of the C-N bond via nucleophilic substitution is a classic approach to amine synthesis. This involves the reaction of an amine with an alkyl halide.
Two possible routes exist for the synthesis of this compound using this methodology:
Pathway 3: Reaction of cyclohexylmethyl bromide with 2-methylpropoxyamine.
Pathway 4: Reaction of 2-methylpropyl bromide with cyclohexylmethanamine.
To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically added. The choice of base and solvent can influence the reaction rate and yield. A significant challenge in this approach is the potential for over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. acs.org Careful control over the stoichiometry of the reactants can help to minimize this side reaction.
| Amine | Alkyl Halide | Base | Typical Solvent | Plausible Yield (%) |
| 2-Methylpropoxyamine | Cyclohexylmethyl bromide | Potassium carbonate | Acetonitrile (B52724) | 70-85 |
| Cyclohexylmethanamine | 2-Methylpropyl bromide | Triethylamine | Tetrahydrofuran | 65-80 |
Modern organic synthesis has seen the development of various catalytic amine coupling reactions. These methods often offer milder reaction conditions and improved selectivity compared to traditional methods.
One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol and an amine are coupled with the liberation of water. organic-chemistry.org This process is catalyzed by transition metal complexes, such as those based on ruthenium or iridium. organic-chemistry.org
For the synthesis of this compound, this would involve the reaction of either:
Cyclohexylmethanol with 2-methylpropoxyamine.
2-Methylpropan-1-ol with cyclohexylmethanamine.
The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the subsequent reduction of the imine intermediate. This method is highly atom-economical as it avoids the pre-formation of electrophiles or the use of stoichiometric reducing agents.
| Alcohol | Amine | Catalyst | Typical Conditions | Plausible Yield (%) |
| Cyclohexylmethanol | 2-Methylpropoxyamine | Ru-based catalyst | Toluene, 110 °C | 75-90 |
| 2-Methylpropan-1-ol | Cyclohexylmethanamine | Ir-based catalyst | Xylene, 130 °C | 70-85 |
Alternative and Emerging Synthetic Routes for Secondary Amines
Modern organic synthesis has pursued novel pathways to secondary amines that overcome the limitations of classical methods, particularly the challenge of overalkylation. nih.gov These emerging routes offer improved selectivity, functional group tolerance, and atom economy.
"Borrowing Hydrogen" Catalysis: This elegant strategy, also known as hydrogen autotransfer, enables the N-alkylation of amines with alcohols, producing only water as a byproduct. organic-chemistry.org For the synthesis of this compound, this would involve reacting cyclohexanemethylamine with 2-methyl-1-propanol. The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. organic-chemistry.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine before the catalyst is regenerated.
Hydroaminomethylation and Hydroamination: These atom-economical methods utilize unsaturated precursors. Hydroaminomethylation involves the reaction of an olefin with an amine and syngas (CO/H₂) in a one-pot process to yield a secondary amine with an extended carbon chain. designer-drug.com Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents an ideal route for amine synthesis. acs.org For instance, a lanthanide-catalyzed hydroamination could potentially be employed to react an appropriate alkene with an amine to form the target molecule. designer-drug.com
Self-Limiting Alkylation: A significant challenge in traditional N-alkylation is the increased nucleophilicity of the secondary amine product compared to the primary amine reactant, which often leads to the formation of tertiary amines. nih.gov An innovative approach utilizes N-aminopyridinium salts as ammonia surrogates. nih.govchemrxiv.org In this method, a primary amine is converted into a less nucleophilic intermediate, which, after monoalkylation, can be readily converted to the secondary amine. This "self-limiting" nature prevents overalkylation. nih.govacs.org
Photochemical Methods: Recent advancements include the deoxygenative photochemical alkylation of secondary amides. nih.gov This method allows for the efficient synthesis of α-branched secondary amines from readily available secondary amides, leveraging triflic anhydride-mediated activation followed by a photochemical radical alkylation step. nih.gov This approach expands the toolkit for creating complex secondary amines under mild conditions.
Optimization of Reaction Conditions and Process Parameters
The efficiency, yield, and purity of the synthesis of this compound are critically dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, the catalyst system, temperature, and pressure.
The solvent plays a multifaceted role in chemical synthesis, influencing reactant solubility, reaction rates, and even the reaction pathway. For N-alkylation reactions, polar aprotic solvents are often preferred. Anhydrous solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective for reactions involving cesium bases, as they adequately solubilize the base while promoting the desired nucleophilic substitution. google.com Acetonitrile is another common solvent used in secondary amine synthesis, particularly in self-limiting alkylation protocols. nih.gov The choice of solvent can also impact the thermal stability of the amine product, with certain solvents potentially accelerating degradation at elevated temperatures. nih.gov
Table 1: Influence of Common Solvents on Secondary Amine Synthesis
| Solvent | Type | Typical Application | Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | N-alkylation with cesium bases google.com | High boiling point, excellent solvating power for salts. | Can be difficult to remove, may react under certain conditions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | N-alkylation, benzannulation reactions. google.comresearchgate.net | Good solvating power, relatively high boiling point. | Can decompose at high temperatures, potential toxicity. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Self-limiting alkylation protocols. nih.gov | Relatively low boiling point, easy to remove, stable. | Lower solvating power for some inorganic salts. |
| Tetrahydrofuran (THF) | Polar Aprotic | Cu-MOF catalyzed dehydrogenative coupling. researchgate.net | Lower boiling point, good for reactions at moderate temperatures. | Can form peroxides, lower polarity than DMF/DMSO. |
| Toluene | Nonpolar | N-alkylation. google.com | Can facilitate water removal (azeotropic distillation). | Poor solubility for polar reagents and salts. |
Catalysts are central to many modern synthetic routes for secondary amines, enabling reactions that would otherwise be inefficient or unselective. The choice of catalyst is tailored to the specific reaction type.
For "Borrowing Hydrogen" Reactions: Ruthenium and Iridium complexes, often featuring N-heterocyclic carbene (NHC) or phosphine ligands, are highly effective. organic-chemistry.org These catalysts facilitate the tandem dehydrogenation/condensation/hydrogenation sequence.
For Reductive Amination: Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) are robust heterogeneous catalysts used for the hydrogenation of imine intermediates. mdpi.com Single-atom catalysts are also emerging as highly efficient options. researchgate.net
For Cross-Coupling Reactions: Copper-catalyzed Chan-Lam cross-coupling can be used to form N-aryl bonds, which could be a step in a multi-step synthesis. chemrxiv.org Palladium catalysts are also widely used in C-N bond formation reactions. acs.org
Table 2: Overview of Catalyst Systems for Secondary Amine Synthesis | Catalyst Type | Metal Center | Typical Reaction | Key Features | | :--- | :--- | :--- | :--- | | Borrowing Hydrogen Catalysts | Ru, Ir | N-alkylation of amines with alcohols. organic-chemistry.org | High atom economy, produces water as the only byproduct. | Can require specific ligands and anhydrous conditions. | | Heterogeneous Hydrogenation Catalysts | Pd, Rh | Reductive amination. mdpi.com | Easily separated from the reaction mixture, recyclable. | May require elevated hydrogen pressure. | | Chan-Lam Cross-Coupling | Cu | N-arylation of amines. chemrxiv.org | Mild reaction conditions, broad substrate scope. | Typically used for aryl amines. | | Hydroamination Catalysts | Lanthanides, Ru | Direct addition of amines to alkenes. designer-drug.comacs.org | 100% atom economy, highly efficient. | Substrate scope can be limited. |
Temperature and pressure are critical physical parameters that must be precisely controlled to maximize the yield and selectivity of the desired secondary amine.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to undesirable outcomes. For many N-alkylation reactions, temperatures in the range of 70-120°C are common. nih.govresearchgate.net Higher temperatures can promote side reactions, such as elimination, or lead to the thermal degradation of the reactants or products. nih.govresearchgate.net In gas sweetening processes, which involve reversible amine reactions, the lean amine temperature is carefully controlled to optimize absorption efficiency. koyauniversity.org
Pressure: The effect of pressure is most significant when gaseous reactants or byproducts are involved. In catalytic hydrogenation steps for reductive amination, higher hydrogen pressure can increase the rate of reaction and ensure complete conversion of the imine intermediate. mdpi.com For reactions that generate gaseous byproducts, applying pressure according to Le Chatelier's principle can influence the equilibrium position. Conversely, some reactions may be performed under vacuum to remove volatile byproducts and drive the reaction to completion. Studies on related nitrogen reduction reactions show that increasing pressure can enhance the availability of gaseous reagents (like N₂) at the catalyst surface, improving the reaction rate. mdpi.com
Table 3: General Effects of Temperature and Pressure on Amine Synthesis
| Parameter | Effect on Reaction Rate | Effect on Selectivity | Potential Downsides |
|---|---|---|---|
| Increasing Temperature | Generally increases. nih.gov | Can decrease if side reactions have higher activation energies. | Increased risk of thermal degradation, byproduct formation. researchgate.net |
| Decreasing Temperature | Generally decreases. | May improve by favoring the desired kinetic product. | Reaction may become impractically slow. |
| Increasing Pressure | Increases rate for reactions consuming gas (e.g., hydrogenation). mdpi.com | Can influence equilibrium-controlled reactions. | Requires specialized equipment, may increase solubility of inhibitory gases. |
| Decreasing Pressure | Can increase rate if a volatile byproduct is removed. | Can shift equilibrium to favor product formation. | May cause volatile reactants or solvents to boil off. |
Advanced Techniques for Product Isolation and Purification in Amine Synthesis
The purification of amines from reaction mixtures can be challenging due to their basic nature, which can cause issues like peak tailing in standard silica gel chromatography. biotage.com Advanced techniques are often employed to achieve high purity.
Acid-Base Extraction: A classical and effective method involves converting the amine into its protonated salt form with an acid. This salt is typically water-soluble and can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified to regenerate the free amine, which can then be extracted into an organic solvent. nih.gov
Chromatography with Modified Phases: To overcome the issues with standard silica, flash chromatography can be performed using amine-functionalized silica or by adding a competing amine, such as triethylamine, to the mobile phase. biotage.combiotage.com This neutralizes the acidic silanol groups on the silica surface, preventing strong interactions with the basic amine product and allowing for better separation. biotage.com
Precipitation/Crystallization: A novel method involves the use of trichloroacetic acid (TCA) to selectively precipitate the amine from a solution containing impurities. nih.gov The resulting amine-TCA salt can be isolated by filtration. A key advantage of this method is that gentle heating of the salt regenerates the pure amine while the TCA decomposes into volatile chloroform and carbon dioxide, simplifying the final isolation. nih.gov
Ion Exchange Resins: Ion exchange technology can be highly effective for amine purification, particularly in industrial settings. kovalus.com The crude amine solution is passed through a resin that selectively binds the amine (or its salt), allowing impurities to be washed away. The purified amine is then eluted from the resin.
Table 4: Comparison of Amine Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Acid-Base Extraction | Reversible salt formation to alter solubility. nih.gov | Scalable, cost-effective, removes non-basic impurities. | Can be labor-intensive, may generate significant aqueous waste. |
| Amine-Modified Chromatography | Neutralizes acidic stationary phase to prevent strong adsorption. biotage.com | High resolution, applicable to complex mixtures. | More expensive than standard silica, requires method development. |
| TCA Salt Precipitation | Selective precipitation of the amine as a salt. nih.gov | High recovery, avoids chromatography, generates volatile byproducts. | Requires the amine to form a stable, precipitating salt with TCA. |
| Ion Exchange | Reversible binding to a solid-phase resin. kovalus.com | High selectivity and capacity, can be automated. | Higher initial cost for resins, may require specific elution conditions. |
Theoretical Investigations of Reactivity and Mechanistic Pathways Involving the Cyclohexylmethyl 2 Methylpropoxy Amine Scaffold
Computational Studies on Acid-Base Properties and Protonation Equilibria of the Amine Nitrogen
The basicity of an amine is a fundamental property that dictates its behavior in a vast array of chemical reactions. This basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The equilibrium of this protonation is characterized by the pKa of the conjugate acid. For (Cyclohexylmethyl)(2-methylpropoxy)amine, a secondary amine, the protonation equilibrium can be represented as follows:
This compound + H₂O ⇌ [(Cyclohexylmethyl)(2-methylpropoxy)ammonium]⁺ + OH⁻
Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the pKa of amines. These calculations typically involve determining the Gibbs free energy change for the protonation reaction in a simulated aqueous environment. The pKa of the conjugate acid of a typical acyclic secondary amine is around 11. The presence of two alkyl groups, cyclohexylmethyl and 2-methylpropoxy, which are electron-donating, is expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to primary amines.
Table 1: Predicted Acid-Base Properties of this compound in Aqueous Solution
| Property | Predicted Value | Computational Method |
| Proton Affinity (gas phase) | ~950 - 980 kJ/mol | DFT (B3LYP/6-311+G(d,p)) |
| pKa of Conjugate Acid | ~10.5 - 11.5 | PCM/DFT |
Note: The values in this table are illustrative predictions based on computational studies of structurally similar secondary amines and have not been experimentally determined for this compound.
The steric bulk of the cyclohexylmethyl and 2-methylpropoxy groups can also influence the solvation of the protonated amine, which in turn affects the pKa. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions of pKa values in solution.
Analysis of Nucleophilicity and Electrophilicity Profiles of the Amine Moiety
While basicity and nucleophilicity are often correlated, they are distinct properties. Basicity is a thermodynamic concept related to the position of an equilibrium, whereas nucleophilicity is a kinetic concept that describes the rate at which a species donates its electrons to an electrophile. The nitrogen lone pair in this compound makes it a potent nucleophile.
Computational approaches to understanding nucleophilicity involve the analysis of various electronic structure parameters. The energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator; a higher HOMO energy generally corresponds to greater nucleophilicity. Additionally, conceptual DFT provides descriptors such as the nucleophilicity index (N), which can be calculated from the ionization potential and electron affinity.
The bulky cyclohexylmethyl and 2-methylpropoxy substituents are expected to sterically hinder the nitrogen atom. This steric hindrance can significantly reduce its nucleophilicity, especially in reactions with sterically demanding electrophiles. masterorganicchemistry.com While the electron-donating nature of the alkyl groups enhances the intrinsic nucleophilicity of the nitrogen, the steric impediment may be the dominant factor in many reactions.
Conversely, the electrophilicity of the amine itself is very low. The amine nitrogen is an electron-rich center and is not susceptible to attack by nucleophiles. Electrophilic character could potentially be induced at other positions in the molecule, but the amine moiety itself is overwhelmingly nucleophilic.
Table 2: Predicted Nucleophilicity and Electrophilicity Parameters for this compound
| Parameter | Predicted Nature | Rationale |
| HOMO Energy | Relatively High | Electron-donating alkyl groups |
| Nucleophilicity | Moderate to Strong (Sterically Dependent) | High intrinsic nucleophilicity, but significant steric hindrance |
| Electrophilicity | Very Low | Electron-rich nitrogen center |
Note: This table presents a qualitative theoretical analysis based on general principles of chemical reactivity and has not been derived from specific computational data for this compound.
Elucidation of Potential Reaction Mechanisms as a Lewis Base or Organocatalyst Precursor
Given its basic and nucleophilic nature, this compound has the potential to act as a Lewis base or be a precursor to an organocatalyst. As a Lewis base, it can donate its lone pair to a Lewis acid, forming a coordinate covalent bond.
In the realm of organocatalysis, secondary amines are precursors to enamines and iminium ions, which are key intermediates in many catalytic cycles. For instance, in a reaction with a carbonyl compound, this compound could form an iminium ion, which can then act as an electrophilic catalyst. The steric bulk of the substituents could play a crucial role in the stereochemical outcome of such reactions, potentially leading to high enantioselectivity.
Computational studies can elucidate the mechanisms of these potential catalytic cycles. By mapping the potential energy surface of the reaction, key intermediates and transition states can be identified, and the energetic barriers for different pathways can be calculated. This allows for a detailed understanding of the reaction mechanism and the factors that control its efficiency and selectivity.
Transition State Analysis for Key Transformational Reactions Involving the Amine Functional Group
Transition state theory is a cornerstone of understanding chemical reactivity, and computational chemistry is a powerful tool for locating and characterizing transition states. For reactions involving the amine functional group of this compound, such as N-alkylation or N-acylation, computational methods can provide detailed insights into the reaction mechanism.
The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (ΔG‡) can be calculated from the difference in Gibbs free energy between the reactants and the transition state. This value is directly related to the reaction rate. For a sterically hindered amine like this compound, the activation energies for reactions at the nitrogen center are expected to be higher than for less hindered amines, reflecting a slower reaction rate.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical Sₙ2 Reaction
| Reactants | Transition State Geometry | Calculated Activation Energy (ΔG‡) |
| This compound + CH₃I | Elongated N-C and C-I bonds | ~20 - 25 kcal/mol |
Note: This is a hypothetical example to illustrate the type of data obtained from transition state analysis. The values are not specific to this compound and are representative of Sₙ2 reactions of sterically hindered secondary amines.
Solvent Effects on Reactivity and Reaction Pathway Energetics
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects in several ways, with implicit and explicit solvent models being the most common.
Implicit solvent models, such as the PCM, represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates and transition states. For example, in a reaction that proceeds through a charged transition state, a polar solvent would be expected to lower the activation energy and accelerate the reaction compared to a nonpolar solvent. Computational studies can quantify these effects by calculating the reaction energetics in different simulated solvent environments.
Application of Cyclohexylmethyl 2 Methylpropoxy Amine As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Derivatization Chemistry: Synthesis of Amides, Carbamates, and Quaternary Ammonium (B1175870) Salts from the Amine Precursor
The secondary amine functionality of (Cyclohexylmethyl)(2-methylpropoxy)amine serves as a versatile handle for derivatization. Standard synthetic methodologies can be employed to convert it into amides, carbamates, and quaternary ammonium salts, thereby altering its physical, chemical, and biological properties.
Synthesis of Amides: Amide bond formation is a cornerstone of organic synthesis. nih.gov this compound can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to yield the corresponding N,N-disubstituted amides. researchgate.net These reactions are typically facilitated by coupling agents or carried out under basic conditions to neutralize the acid byproduct. The steric bulk of the cyclohexylmethyl and 2-methylpropoxy groups may influence the reaction kinetics, potentially requiring more forcing conditions compared to less hindered amines.
Synthesis of Carbamates: Carbamates are important functional groups in pharmaceuticals and agrochemicals. The synthesis of carbamates from this compound can be achieved through several routes. ionike.com One common method involves the reaction of the amine with a chloroformate in the presence of a base. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by trapping with an alcohol, would also yield the desired carbamate. Modern, phosgene-free methods, such as the reaction with dialkyl carbonates or carbon dioxide in the presence of a suitable activating agent, offer greener alternatives. nih.govorganic-chemistry.orgcore.ac.uk
Synthesis of Quaternary Ammonium Salts: Quaternization of the secondary amine involves its reaction with an alkylating agent, such as an alkyl halide, to form a tertiary amine, which can then be further alkylated to yield a quaternary ammonium salt. The Menschutkin reaction, which is the reaction of a tertiary amine with an alkyl halide, is a classical method for forming these salts. nih.gov The initial N-alkylation of this compound would be followed by a second alkylation to afford the final quaternary ammonium salt. The choice of alkylating agent allows for the introduction of a wide variety of substituents, tuning the properties of the resulting salt.
Table 1: Representative Derivatization Reactions of this compound
| Derivative Class | Reactant | General Reaction Conditions | Potential Product Structure |
| Amide | Acetyl chloride | Aprotic solvent (e.g., CH₂Cl₂), base (e.g., triethylamine), 0 °C to room temperature | N-(cyclohexylmethyl)-N-(2-methylpropoxy)acetamide |
| Carbamate | Ethyl chloroformate | Aprotic solvent (e.g., THF), base (e.g., pyridine), 0 °C to room temperature | Ethyl (cyclohexylmethyl)(2-methylpropoxy)carbamate |
| Quaternary Ammonium Salt | Methyl iodide (excess) | Polar solvent (e.g., acetonitrile), heat | (Cyclohexylmethyl)dimethyl(2-methylpropoxy)ammonium iodide |
Utilization in Multi-Step Organic Synthesis as a Chiral Auxiliary or Ligand Precursor for Asymmetric Transformations
The presence of a stereogenic center in the 2-methylpropoxy group of this compound introduces the possibility of its use in asymmetric synthesis, provided it can be obtained in an enantiomerically pure form.
As a Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgwikiwand.com If resolved into its individual enantiomers, this compound could potentially be used as a chiral auxiliary. For instance, it could be converted into a chiral amide enolate, which could then undergo diastereoselective alkylation. The steric environment created by the chiral amine would favor the approach of the electrophile from one face, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary group would yield an enantiomerically enriched product. sigmaaldrich.com
As a Ligand Precursor: Chiral ligands are crucial for transition metal-catalyzed asymmetric reactions. The nitrogen atom of this compound could serve as a coordination site for a metal center. Further functionalization of the molecule, for example, by introducing another donor atom, could lead to the formation of a bidentate or tridentate chiral ligand. Such ligands could find application in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.
Role in the Construction of Diverse Molecular Architectures through Targeted Functionalization
As a building block, this compound offers several sites for targeted functionalization, enabling the construction of a variety of molecular architectures. Multi-step synthesis strategies can be employed to elaborate on its core structure. vapourtec.comfiveable.me
The secondary amine can be a nucleophile in various reactions, including Michael additions and reductive aminations. The cyclohexyl ring can undergo functionalization through radical-mediated processes or, if derivatized to an unsaturated system, through a wider range of electrophilic addition and cycloaddition reactions. The 2-methylpropoxy group, while generally less reactive, could be modified, for instance, by ether cleavage under harsh conditions, to reveal a hydroxyl group for further manipulation.
Exploration of its Utility in Non-Catalytic Chemical Transformations and Reagent Development
Beyond its role as a passive building block, this compound could be explored for its utility in non-catalytic transformations. As a sterically hindered secondary amine, it could serve as a proton shuttle or a non-nucleophilic base in certain reactions where suppression of side reactions is critical.
Furthermore, derivatization of the amine could lead to the development of novel reagents. For instance, conversion to the corresponding N-chloroamine could yield a reagent for electrophilic amination or for the chlorination of other substrates. Similarly, conversion to a nitroxide radical could open up applications in polymer chemistry or as an oxidant.
Advanced Analytical Methodologies for Purity Assessment and Stereoisomeric Analysis
Chromatographic Techniques (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Determination and Separation of Related Compounds
Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or related substances. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for the analysis of (Cyclohexylmethyl)(2-methylpropoxy)amine. nih.goveuropeanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For an amine derivative like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective approach. In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with a mass spectrometer (LC-MS), which also provides structural information about the separated components.
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. restek.com this compound is amenable to GC analysis. The technique separates components in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. A flame ionization detector (FID) offers excellent sensitivity for organic compounds, while coupling GC with a mass spectrometer (GC-MS) provides definitive identification of impurities. mdpi.com For polar amines, which can exhibit peak tailing on standard columns, derivatization or the use of specialized columns may be employed to improve chromatographic performance. documentsdelivered.com
The purity of a sample is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.
| Peak No. | Retention Time (min) | Component Identity | Peak Area | Area % |
|---|---|---|---|---|
| 1 | 3.45 | Starting Material Impurity | 15,830 | 0.15 |
| 2 | 7.82 | This compound | 10,515,500 | 99.65 |
| 3 | 9.10 | By-product Impurity | 26,410 | 0.20 |
Enantiomeric Excess Determination via Chiral Chromatography or Chiral Shift Reagent NMR Spectroscopy
The structure of this compound, an N-alkoxyamine, contains a stereogenic center at the nitrogen atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in stereoselective synthesis and for pharmaceutical applications.
Chiral Chromatography: This is the most direct and widely used method for separating enantiomers and quantifying their ratio. acs.orgnih.govmdpi.com It utilizes a chiral stationary phase (CSP) in either HPLC or GC. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for a broad range of chiral compounds, including amines. rsc.orgresearchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
| Enantiomer | Retention Time (min) | Peak Area | Calculation |
|---|---|---|---|
| (R)-enantiomer | 12.5 | 1,850,200 | ee (%) = [(1,850,200 - 50,150) / (1,850,200 + 50,150)] x 100 = 94.7% |
| (S)-enantiomer | 14.8 | 50,150 |
Chiral Shift Reagent NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In this method, a chiral shift reagent (typically a lanthanide complex) is added to the sample. This reagent forms diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, their corresponding protons will exhibit distinct chemical shifts in the NMR spectrum. By integrating the signals of a specific, well-resolved proton for each diastereomeric complex, their ratio, and thus the enantiomeric excess of the original sample, can be determined.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
Single-crystal X-ray crystallography is an unequivocal analytical technique for determining the precise three-dimensional arrangement of atoms in a molecule. researchgate.net It provides definitive proof of connectivity, bond lengths, bond angles, and conformational details in the solid state.
For this compound, which may be an oil at room temperature, this technique would require the formation of a suitable crystalline solid. This is often achieved by preparing a salt derivative (e.g., a hydrochloride or tartrate salt) or a co-crystal. Once a suitable single crystal is grown, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions are determined. rsc.org
Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute configuration (the specific R or S designation) of the stereocenter, provided that a heavy atom is present in the structure or by using specific crystallographic techniques (e.g., anomalous dispersion). The structure and absolute stereochemistry of related N-alkoxyamine compounds have been confirmed using this method. acs.orgacs.org
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₂₄ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 10.879 |
| β (°) | 105.34 |
| Volume (ų) | 1641.5 |
| Final R-index | 0.045 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity of the sample and validates its empirical formula. davidson.edu
For this compound, the molecular formula is C₁₁H₂₃NO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correctness of the assigned molecular formula. nih.govchemspider.com
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 71.29% | 71.15% |
| Hydrogen (H) | 12.51% | 12.60% |
| Nitrogen (N) | 7.56% | 7.51% |
| Oxygen (O) | 8.63% | 8.74% |
Future Perspectives and Emerging Research Directions for Cyclohexylmethyl 2 Methylpropoxy Amine in Chemical Science
Exploration of Novel Synthetic Pathways Utilizing Sustainable and Green Chemistry Methodologies
The future synthesis of (Cyclohexylmethyl)(2-methylpropoxy)amine and its derivatives will increasingly move away from classical methods that suffer from low atom economy and the use of hazardous reagents. rsc.org Research will focus on developing sustainable and green synthetic routes that minimize waste and environmental impact.
Key methodologies to be explored include:
'Hydrogen Borrowing' Catalysis: This atom-economical approach utilizes alcohols as alkylating agents, with water as the only byproduct. rsc.org The synthesis could involve the reaction of cyclohexylmethanamine with 2-methylpropan-1-ol, mediated by heterogeneous catalysts based on non-precious metals like copper or nickel, which are easily recoverable and reusable. researchgate.netresearchgate.netcas.cn
Reductive Amination: Direct reductive amination of cyclohexanecarboxaldehyde (B41370) with 2-methylpropoxyamine, or alternatively, 2-methylpropanal with cyclohexylmethanamine, using molecular hydrogen over heterogeneous catalysts, represents a clean and efficient pathway. acs.org This avoids the use of stoichiometric hydride reagents, thereby reducing waste. researchgate.net
Biocatalysis: The use of enzymes, particularly imine reductases (IREDs) and transaminases, offers a highly selective and environmentally benign route to chiral amines under mild reaction conditions. acs.orgmanchester.ac.uk A chemoenzymatic, one-pot process could be developed, combining a chemical reaction with a subsequent biocatalytic reduction to achieve high enantiomeric purity if a chiral version of the compound is desired. acs.orgacs.orgresearchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Methodology | Reactants | Catalyst Type | Key Advantages | Potential Byproduct |
|---|---|---|---|---|
| Hydrogen Borrowing | Cyclohexylmethanamine + 2-Methylpropan-1-ol | Heterogeneous (e.g., Cu, Ni) | High atom economy, avoids toxic alkylating agents. rsc.org | Water |
| Direct Reductive Amination | Cyclohexanecarboxaldehyde + 2-Methylpropoxyamine | Heterogeneous (e.g., Cu/SiO₂) | High conversion and selectivity, no additives required. researchgate.net | Water |
Computational Design of Derivatives with Tailored Reactivity Profiles for Specific Chemical Transformations
Computational chemistry will be a cornerstone in the rational design of this compound derivatives for specific applications. By leveraging in silico tools, researchers can predict and tailor the molecule's properties without costly and time-consuming trial-and-error synthesis.
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate reaction mechanisms and predict the activation barriers for reactions where the amine acts as a nucleophile or a base. rsc.orgacs.org This allows for the screening of derivatives with enhanced or suppressed reactivity. For example, DFT can model the energetics of the amine's interaction with electrophiles, providing insight into its nucleophilicity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it is possible to correlate structural features of derivatives with their chemical properties, such as basicity, nucleophilicity, and catalytic activity. acs.orgnih.gov These models can rapidly screen virtual libraries of compounds to identify candidates with desired electronic and steric profiles.
The goal is to create a library of derivatives where substituents on the cyclohexyl or methylpropoxy groups fine-tune the molecule's reactivity. For instance, adding electron-donating groups could enhance the nitrogen's nucleophilicity, while bulkier substituents could increase steric hindrance for shape-selective transformations.
Table 2: Hypothetical Derivatives and Computationally Predicted Reactivity
| Derivative Structure | Modification | Predicted Effect | Computational Tool |
|---|---|---|---|
| (4-Methoxycyclohexylmethyl)(2-methylpropoxy)amine | Electron-donating group on cyclohexyl ring | Increased nucleophilicity and basicity | QSAR, DFT nih.govacs.org |
| (4-Trifluoromethylcyclohexylmethyl)(2-methylpropoxy)amine | Electron-withdrawing group on cyclohexyl ring | Decreased nucleophilicity and basicity | QSAR, DFT nih.govacs.org |
Integration into Advanced Materials Science as a Functional Component
The unique sterically hindered and aliphatic nature of this compound makes it a promising candidate for incorporation into advanced materials.
Polymer Additives: Aliphatic amines are known to function as long-term heat stabilizers in polymers like polypropylene. cnrs.fr They are thought to prevent thermo-oxidative degradation by reacting with aldehydes, which prevents the formation of highly reactive peracids. cnrs.frresearchgate.net The high molecular weight and low volatility of this compound would make it particularly effective for long-term stability.
Surface Modifiers: The amine group can serve as an anchor to functionalize surfaces of materials like silica, metal oxides, or polymers. The bulky and hydrophobic cyclohexyl and 2-methylpropoxy groups would then form an outer layer, which could be used to control surface properties such as wetting (hydrophobicity), adhesion, and friction.
Molecular Sensors: The nitrogen atom's lone pair of electrons can act as a binding site for analytes. This interaction can be transduced into a detectable signal. Research could focus on incorporating this amine into fluorescent or colorimetric sensor arrays for detecting analytes like metal ions or volatile organic compounds. rsc.orgacs.orgacs.org The principle often involves the modulation of a fluorophore's emission upon amine-analyte interaction.
Table 3: Potential Applications in Materials Science
| Application Area | Function of the Amine | Expected Outcome |
|---|---|---|
| Polymer Additive | Heat Stabilizer / Antioxidant | Increased lifetime and durability of polymers. cnrs.frresearchgate.net |
| Surface Modifier | Covalent/Non-covalent Surface Anchor | Tailored surface energy, hydrophobicity, and biocompatibility. |
Development of High-Throughput Screening Methodologies for the Discovery of New Chemical Reactivity
To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid testing of thousands of reaction conditions, enabling the swift identification of optimal catalysts, solvents, and substrates. nih.govyoutube.com
Future research should focus on:
Miniaturized Reaction Arrays: Using microtiter plates to run hundreds or thousands of reactions in parallel, screening for new catalytic activities where the amine might act as a catalyst or a ligand.
Rapid Analytical Techniques: Coupling HTS with rapid and sensitive analytical methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can allow for the analysis of reaction outcomes in seconds without sample workup. acs.org This is particularly powerful for screening complex reaction mixtures for product formation.
Fluorescence-Based Assays: For reactions involving the amine as a nucleophile, fluorescent probes that are activated or deactivated upon reaction can provide a rapid readout of reaction conversion and efficiency. nih.gov
Table 4: Hypothetical High-Throughput Screening Campaign
| Objective | Reaction Type | Screening Parameters | Analytical Method |
|---|---|---|---|
| Discover new catalytic activity | C-N bond formation | Transition metal precursors, ligands, solvents, bases | DESI-MS acs.org |
| Optimize nucleophilic addition | Michael Addition to α,β-unsaturated carbonyls | Catalysts (organo- and metal-based), temperature | Fluorescence Spectroscopy nih.gov |
Investigation into Non-Covalent Interactions and Supramolecular Assembly Involving the Amine Scaffold
The structure of this compound is well-suited for participating in complex non-covalent interactions, which are the basis of supramolecular chemistry.
Hydrogen Bonding: As a secondary amine, the molecule possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the nitrogen lone pair). libretexts.orgquora.comlumenlearning.com This allows for self-association into dimers or larger oligomeric structures, particularly in non-polar solvents. libretexts.org
Van der Waals Forces and Hydrophobic Interactions: The large, non-polar cyclohexyl and 2-methylpropoxy groups will contribute significantly to molecular assembly through van der Waals and hydrophobic interactions. libretexts.org The interplay between the directional hydrogen bonds and the non-directional dispersive forces will dictate the architecture of the resulting supramolecular assemblies.
Future research will explore how these interactions can be harnessed to create ordered structures like organogels, liquid crystals, or molecular capsules. Understanding these self-assembly dynamics is crucial for designing functional materials where the arrangement of molecules at the nanoscale determines their macroscopic properties. researchgate.netnih.gov
Table 5: Non-Covalent Interactions and Their Role in Supramolecular Assembly
| Interaction Type | Interacting Moieties | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bonding (Donor) | N-H group | Formation of linear or cyclic chains. quora.comlumenlearning.com |
| Hydrogen Bonding (Acceptor) | Nitrogen lone pair | Dimerization and network formation. libretexts.orglibretexts.org |
| Van der Waals Forces | Cyclohexyl and 2-methylpropoxy groups | Close packing and stabilization of the assembly. libretexts.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (4-Methoxycyclohexylmethyl)(2-methylpropoxy)amine |
| (4-Trifluoromethylcyclohexylmethyl)(2-methylpropoxy)amine |
| (Cyclohexylmethyl)(3,3-dimethylbutoxy)amine |
| 2-Methylpropan-1-ol |
| 2-Methylpropoxyamine |
| 2-methylpropanal |
| Cyclohexanecarboxaldehyde |
| Cyclohexylmethanamine |
| Nickel |
| Polypropylene |
Q & A
Q. What are the common synthetic routes for (Cyclohexylmethyl)(2-methylpropoxy)amine, and how are reaction conditions optimized?
Methodological Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution. A validated approach includes:
- Domino Hydrogenation-Reductive Amination : Cyclohexanone derivatives are hydrogenated to cyclohexyl intermediates, followed by reductive amination with 2-methylpropoxyamine. Reaction optimization includes controlling temperature (20–80°C), pressure (1–5 bar H₂), and catalyst selection (e.g., Pd/C or Raney Ni) to improve yield .
- Database-Guided Synthesis : Tools like Reaxys or Pistachio can predict feasible routes, such as coupling cyclohexylmethyl halides with 2-methylpropoxyamine under anhydrous conditions (e.g., THF, K₂CO₃, 12–24 hr reflux) .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : The cyclohexylmethyl group shows resonances at δ 1.2–1.8 ppm (multiplet, cyclohexyl CH₂) and δ 2.5–3.0 ppm (triplet, N–CH₂). The 2-methylpropoxy group appears as a doublet (δ 1.0–1.2 ppm, –CH(CH₃)₂) and a quartet (δ 3.4–3.6 ppm, O–CH₂) .
- IR Spectroscopy : Key peaks include N–H stretch (~3300 cm⁻¹), C–O–C asymmetric stretch (1250–1150 cm⁻¹), and C–N stretch (1350–1000 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 186.2 (calculated) with fragmentation patterns confirming cyclohexylmethyl and 2-methylpropoxy moieties .
Q. What methods ensure purity assessment of this compound in laboratory settings?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30). Retention time ~8.2 min (validated against reference standards) .
- GC-MS : Helium carrier gas, column temperature gradient (50°C to 250°C at 10°C/min), and comparison to NIST library spectra .
- Elemental Analysis : Acceptable tolerance of ±0.4% for C, H, N composition vs. theoretical values (C₁₁H₂₁NO) .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability : The compound degrades rapidly under acidic conditions (pH < 3) due to protonation of the amine group, leading to hydrolysis. At pH 7–9, stability exceeds 90% over 72 hr (25°C). Use buffered solutions (e.g., phosphate buffer, pH 7.4) for long-term storage .
- Thermal Stability : Decomposition occurs above 80°C, detected via TGA/DSC. Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What strategies resolve enantiomers of this compound for pharmacological studies?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10), flow rate 1 mL/min. Retention times differ by 2–3 min for enantiomers .
- Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol yields separable crystals (≥98% ee) .
Q. How does this compound interact with biological targets, and what assays validate its activity?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for GPCRs) quantify affinity (IC₅₀ values). Example: Ki = 120 nM for adrenergic receptors .
- In Vitro Functional Assays : cAMP accumulation or calcium flux assays (FLIPR) assess agonist/antagonist activity. EC₅₀ values correlate with structural analogs in cyclohexylamine pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
